Cysteinylcysteine

Description

Nature of Cysteinylcysteine as a Dipeptide Structure

This compound, also systematically named (2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid, is classified as a dipeptide. nih.gov This classification signifies that it is composed of two amino acid units, in this case, two L-cysteine residues, which are linked together by a peptide bond. nih.govhmdb.ca The formation of this bond occurs between the carboxyl group of one cysteine molecule and the amino group of the other.

A defining feature of each cysteine residue within the dipeptide is the presence of a thiol (-SH) group at the end of its side chain. nih.gov This functional group is highly reactive and is central to many of the biological roles of cysteine-containing molecules. nih.govwikipedia.org The two thiol groups in this compound can undergo oxidation to form a disulfide bond (-S-S-), creating a cyclic structure known as cystine. cymitquimica.comwikipedia.org This ability to form disulfide bridges is a crucial aspect of its chemistry and is fundamental to the stabilization of tertiary and quaternary protein structures. nih.govcymitquimica.com

The dipeptide is soluble in water and possesses a relatively low molecular weight. cymitquimica.com It can exist in both a reduced form, with two free thiol groups, and an oxidized form, containing the disulfide bond. nih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H12N2O3S2 | nih.gov |

| Molecular Weight | 224.3 g/mol | nih.govnih.gov |

| IUPAC Name | (2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid | nih.gov |

| Synonyms | Cys-Cys, L-cysteinyl-L-cysteine | nih.gov |

| CAS Number | 18048-87-8 | cymitquimica.com |

General Significance in Molecular and Cellular Processes

The chemical properties of this compound underpin its significance in a variety of molecular and cellular processes. It is recognized for its involvement in redox reactions and the regulation of cellular signaling pathways. cymitquimica.com The thiol groups can act as antioxidants, offering protection to cells against oxidative stress. cymitquimica.com

One of the notable functions of this compound is its role as a reducing cofactor. Research has shown that microsomes from L-929 cells contain a reductant that can substitute for ascorbate (B8700270) as a cofactor for the enzyme prolyl hydroxylase. nih.gov This reductant was identified as being derived from a microsomal protein, with the low molecular weight active form being the dipeptide this compound. nih.gov Prolyl hydroxylase is a key enzyme in collagen synthesis, highlighting a specific metabolic contribution of the dipeptide.

Furthermore, this compound is considered an incomplete breakdown product of protein digestion or catabolism. hmdb.ca While many dipeptides are transient intermediates destined for further breakdown, some are known to possess physiological or cell-signaling effects. hmdb.ca The presence of this compound has been reported in Homo sapiens, and it is also identified as a metabolite in Mycoplasma genitalium. nih.gov Its ability to participate in thiol-disulfide exchange reactions is fundamental to maintaining the intracellular redox balance. frontiersin.org

Overview of Current Academic Research Trajectories

Current academic research continues to explore the multifaceted nature of this compound and its parent amino acid, cysteine, across various scientific disciplines.

One significant area of investigation is in the development of therapeutic agents and drug delivery systems. cymitquimica.comnih.gov The unique reactivity of the cysteine thiol group is being leveraged for the site-selective modification of peptides and proteins, which is crucial for creating targeted therapies. bachem.comnih.gov Cysteine-rich proteins and peptides are being explored as versatile platforms for creating biomedical materials like nanoparticles and hydrogels for tumor-targeted drug delivery and diagnostics. nih.gov Specifically, L-cysteine modified transfersomes have been studied as carriers for enhanced epidermal delivery of drugs like podophyllotoxin. nih.gov

In the field of peptide chemistry and synthesis, the specific properties of cysteine are exploited for processes like Native Chemical Ligation (NCL), a key method for synthesizing large peptides and small proteins. bachem.com Research also focuses on the development of selectively removable S-protecting groups for cysteine residues to allow for the specific and controlled formation of disulfide bridges in complex peptide synthesis, such as in fragments of insulin. uoa.gr

The fundamental role of cysteine and by extension, cysteinyl-containing peptides, in metabolism and cellular signaling remains a major research focus. researchgate.net Studies are delving into the intricate mechanisms of how cysteinyl-tRNA synthetase ensures the high fidelity of incorporating cysteine into proteins during translation. nih.gov There is also ongoing research into the broader metabolic impact of cysteine, with recent studies suggesting that cysteine depletion can trigger adipose tissue thermogenesis and weight loss, opening new avenues for obesity research. pbrc.edu Additionally, the prebiotic synthesis of cysteine peptides is being investigated to understand the origins of life, with findings suggesting cysteine may have been a cornerstone of early catalytic activity. scispace.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Acetaldehyde |

| Acetylcysteine |

| Alanine |

| Alpha-ketobutyrate |

| Ascorbate |

| Cysteine |

| This compound |

| Cystine |

| Dithiothreitol (B142953) |

| Glutamate |

| Glutamic acid |

| Glutathione (B108866) |

| Glycine |

| Homocysteine |

| Lysylcysteine |

| Mercaptoethanol |

| Methionine |

| Podophyllotoxin |

| S-acetylcysteine |

| S-benzoylgroup |

| S-carbobenzoxy group |

| S-methylcysteine |

| Selenocysteine |

| Serine |

| Thiamine |

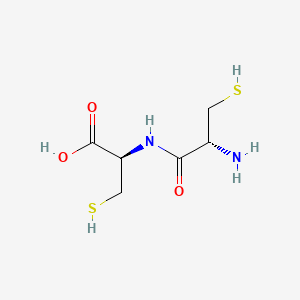

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3S2/c7-3(1-12)5(9)8-4(2-13)6(10)11/h3-4,12-13H,1-2,7H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABOXRPGTFRBFZ-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NC(CS)C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N[C@@H](CS)C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939338 | |

| Record name | N-(2-Amino-1-hydroxy-3-sulfanylpropylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18048-87-8 | |

| Record name | L-Cysteinyl-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18048-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteinylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018048878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-1-hydroxy-3-sulfanylpropylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Conformational Dynamics of Cysteinylcysteine Moieties

Primary and Secondary Structural Characteristics of the Dipeptide

The primary structure of cysteinylcysteine is defined by the sequence of the two L-cysteine amino acids linked by a peptide bond. hmdb.canih.gov In the oxidized form, an intramolecular disulfide bond forms between the sulfur atoms of the two cysteine side chains. cymitquimica.comwikipedia.org This disulfide bond creates an eight-membered ring structure involving the two α-carbons, the two carbonyl carbons, the peptide nitrogen, the two sulfur atoms, and the intervening atoms. researchgate.netacs.orgcaltech.edu

While the primary structure is linear in its reduced form (two free thiol groups), the formation of the disulfide bond in the oxidized state introduces a significant constraint, leading to a cyclic secondary structure. rsc.orgacs.org This eight-membered ring is a distinctive structural element found in various proteins, including nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.orgnih.govresearchgate.net

Intramolecular Disulfide Bond Formation and Stereochemistry

The intramolecular disulfide bond in this compound is formed by the oxidation of the thiol groups (-SH) of the two cysteine residues. cymitquimica.comwikipedia.org This covalent linkage is critical for the stabilization of the resulting cyclic structure. cymitquimica.com

Formation of Vicinal Disulfide Bonds and Eight-Membered Rings

The disulfide bond in this compound is classified as a vicinal disulfide bond because it forms between two adjacent cysteine residues in the peptide sequence. acs.orgresearchgate.netnih.gov This results in the formation of a strained eight-membered ring. researchgate.netacs.orgcaltech.eduresearchgate.net While vicinal disulfide bonds are relatively rare in proteins, they are found in specific functional contexts, such as the active sites of some enzymes and near receptor binding sites. acs.orgresearchgate.netnih.gov The formation of this eight-membered ring introduces conformational constraints on the peptide backbone and the disulfide bond itself. acs.orgacs.orgacs.org

Disulfide Bond Helicity and Conformation

The conformation of the disulfide bond in this compound can be described by the dihedral angle between the Cβ-Sγ-Sγ-Cβ atoms, often referred to as the χ3 dihedral angle. wikipedia.orgnih.govresearchgate.net Disulfide bonds typically prefer dihedral angles close to ±90 degrees, which corresponds to a helical conformation. wikipedia.orgnih.govnih.gov

Conformational Isomerism of the Amide Bond

The peptide bond linking the two cysteine residues in this compound exhibits conformational isomerism, primarily existing in either a cis or a trans conformation. researchgate.netcaltech.eduacs.orgnih.gov

Cis and Trans Conformations of the Peptide Bond

The amide bond normally favors the trans conformation due to reduced steric hindrance. However, in small cyclic peptides like the eight-membered ring formed by oxidized this compound, the constraints of the ring structure can allow for the adoption of the cis conformation to alleviate ring strain. caltech.eduacs.orgnih.gov Both cis and trans conformations of the peptide bond have been observed in cysteinyl-cysteine moieties, depending on the specific molecular context and environmental conditions. researchgate.netnih.govacs.orgnih.gov

Studies using techniques like NMR spectroscopy and X-ray crystallography have provided evidence for the presence of both cis and trans isomers of the amide bond in this compound-containing peptides. researchgate.netnih.govacs.orgnih.gov The relative populations of the cis and trans conformers can vary. researchgate.netnih.govnih.gov

Interconversion Dynamics and Energy Barriers

The interconversion between the cis and trans conformations of the peptide bond in this compound involves rotation around the amide C-N bond. fcien.edu.uy This process is associated with an energy barrier. caltech.eduacs.orgacs.orgfcien.edu.uy Research has investigated the energy barriers for the interconversion between cis-cis, cis-trans, and trans-trans conformations in cysteinyl-cysteine rings. acs.orgacs.org

Experimental data from NMR studies on peptides containing the cysteinyl-cysteine ring have provided values for the free energy barriers (ΔG‡) of these interconversion processes. For instance, a study on a pentapeptide containing the cysteinyl-cysteine ring reported ΔG‡ values at 20 °C of 15 kcal/mol for exchange between two cis conformations and 21 kcal/mol for exchange between cis and trans conformations. acs.orgacs.org These experimental values have been found to be in agreement with energy barriers calculated using molecular mechanics methods. acs.orgacs.org The existence of multiple conformers and the energy barriers to their interconversion highlight the dynamic nature of the cysteinyl-cysteine ring. acs.orgacs.org

Conformational Energy Barriers in a Cysteinyl-Cysteine Containing Peptide

| Interconversion Type | ΔG‡ (kcal/mol) at 20 °C | Method | Source |

| Cis-Cis Exchange | ~15 | Indirectly detected 13C NMR | acs.orgacs.org |

| Cis-Trans Exchange | ~21 | Indirectly detected 13C NMR | acs.orgacs.org |

| Trans-Trans Exchange | ~13.0 | Molecular Mechanics | acs.org |

| Cis-Trans (Lowest Path) | ~19.9 | Molecular Mechanics | acs.org |

Populations of Cysteinyl-Cysteine Amide Bond Conformers

| Conformer Type | Ratio (%) | Conditions | Method | Source |

| Trans | ~60 | Water, >0 °C | NMR and Monte Carlo simulations | researchgate.netcaltech.edunih.gov |

| Cis | ~40 | Water, >0 °C | NMR and Monte Carlo simulations | researchgate.netcaltech.edunih.gov |

| T- | 47 | Water, slightly >0 °C | NMR and Monte Carlo simulations | researchgate.netnih.gov |

| T'- | 15 | Water, slightly >0 °C | NMR and Monte Carlo simulations | researchgate.netnih.gov |

| C+ | 29 | Water, slightly >0 °C | NMR and Monte Carlo simulations | researchgate.netnih.gov |

| C- | 9 | Water, slightly >0 °C | NMR and Monte Carlo simulations | researchgate.netnih.gov |

Computational and Theoretical Approaches in Conformational Analysis

Computational and theoretical methods play a crucial role in understanding the complex conformational landscape of this compound, particularly when this moiety is part of larger peptides or proteins. These approaches complement experimental techniques, providing insights into energy minima, transition states, and dynamic behavior in various environments. Studies employing molecular mechanics and molecular dynamics simulations have been instrumental in predicting preferred conformations and estimating the energy barriers associated with conformational changes within the cysteinyl-cysteine ring structure acs.orgnih.govcaltech.eduacs.org. The conformational flexibility of the cysteinyl-cysteine unit, often found as an eight-membered disulfide-containing ring, is of particular interest due to its potential role in the function of proteins such as the nicotinic acetylcholine receptor acs.orgnih.govacs.org.

Molecular Mechanics Calculations for Energy Minima

Molecular mechanics (MM) calculations, also known as force-field calculations, are empirical methods used to estimate the structures and energies of molecular conformations iupac.org. These calculations are based on the principle that molecules adopt geometries that minimize their potential energy, which is calculated using parameters derived from experimental data and quantum mechanical calculations iupac.org. For this compound and peptides containing this dipeptide, molecular mechanics has been applied to predict low-energy conformers and evaluate the energy barriers between them acs.orgacs.org.

In studies focusing on the cysteinyl-cysteine ring, molecular mechanics calculations have been employed to simplify theoretical modeling and concentrate on the eight-membered ring structure acs.org. By modeling a cysteinyl-cysteine dipeptide with methyl replacements for the amide and carboxyl groups, researchers predicted the lowest energy conformations acs.org. These calculations indicated energy barriers for the interconversion between different conformers acs.org. For instance, a barrier of 13.0 kcal/mol was calculated between two specific trans conformations (twist-chair+ and chair-chair−) in one study acs.org. Molecular mechanics predictions have also suggested that the cysteinyl-cysteine ring in cyclic peptides like malformin may favor a trans amide bond conformation acs.org. Experimental measurements of exchange rates between cis and trans conformations by NMR have shown energy barriers that are in close agreement (within 1 kcal/mol) with those calculated by molecular mechanics, supporting the utility of this computational approach in describing the energetics of interconversion acs.orgacs.org.

Molecular Dynamics Simulations in Aqueous Solution

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. By solving Newton's laws of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior and conformational changes of molecules in various environments, including aqueous solutions ucl.ac.ukmdpi.com. This approach is particularly valuable for studying the behavior of flexible molecules like peptides in a solvent, which mimics physiological conditions rsc.org.

Molecular dynamics simulations have been utilized to investigate the conformational preferences of the oxidized cysteinyl-cysteine unit, often within the context of peptide fragments, in aqueous solution nih.govcaltech.edu. These simulations can reveal the ensemble of conformations adopted by the molecule and the transitions between them over time irbbarcelona.org. For example, Monte Carlo simulations using specific force fields like OPLS-AA and solvent models such as GB/SA water have been used to study the preferred conformations of acetylated and amidated oxidized cysteinyl-cysteine (Ac-ox-[Cys-Cys]-NH2) in water nih.gov. These simulations identified distinct low-energy conformers, including those with cis and trans amide bonds, and provided information on their relative populations nih.gov. In one study, four distinct low-energy conformers were observed at slightly above 0°C in water, with the trans amide favored over the cis amide nih.gov. The ratio of different conformers (T-/T'-/C+/C-) was determined, highlighting the ability of MD simulations to characterize the distribution of conformational states in solution nih.gov. While direct MD simulations specifically on the simple this compound dipeptide in isolation are less detailed in the provided snippets compared to studies on peptides containing this moiety, the application of MD to peptide systems in aqueous solution demonstrates its relevance for understanding the dynamic conformational behavior of the cysteinyl-cysteine unit in a solvated environment acs.orgnih.govacs.org.

Enzymatic Interactions and Substrate Roles of Cysteinylcysteine

Role of Cysteine and Cysteinylcysteine as Enzyme Substrates

Cysteine serves as a substrate for a variety of enzymes, notably cysteine proteases and aminotransferases. Cysteine proteases, widespread across all life kingdoms, utilize a catalytic cysteine residue in their active site for the nucleophilic attack on peptide bonds of substrates. frontiersin.orgnih.gov The substrate specificity of these enzymes is significantly influenced by interactions within the enzyme's active site pockets, particularly the S2 subsite, which accommodates the P2 residue of the substrate. frontiersin.orgnih.govpnas.org

While information specifically detailing this compound as a direct enzyme substrate is less extensive than for cysteine, studies suggest potential involvement. For instance, this compound has been identified as a potential product in reactions involving O-acetylserine (thiol) lyase. oup.com Additionally, research on L-delta-(alpha-aminoadipoyl)-L-cysteinyl-D-valine synthetase, an enzyme involved in peptide formation, has explored substrate specificity using analogues, indicating that the thiol group of cysteine is not always essential for peptide bond formation by this enzyme, which could be relevant to how a cysteine-containing dipeptide might interact. researchgate.net

Furthermore, cystine, the oxidized dimer of cysteine, has been shown to be a preferred substrate over cysteine for enzymes like cystathionine (B15957) γ-lyase in β-elimination reactions. nih.gov This highlights that the dimeric form can have distinct substrate properties compared to the monomer.

Specificity of Enzymes for Cysteine-Containing Substrates

Enzyme specificity for substrates containing cysteine or this compound is highly dependent on the enzyme's active site architecture and the chemical properties of the substrate. For cysteine proteases, the amino acid composition of the S2 subsite is a primary determinant of substrate preference. frontiersin.orgnih.govpnas.org Studies using combinatorial peptide libraries have been instrumental in profiling the extended specificity of these proteases, revealing distinct amino acid preferences at various positions (P1, P2, P3, P4) of the substrate. pnas.orgnih.gov

Aedes Kynurenine Aminotransferase (AeKAT) also exhibits specificity for cysteine, which acts as one of its best substrates and can influence the enzyme's activity towards other substrates like kynurenine. nih.gov The binding of cysteine to AeKAT induces a conformational change in the enzyme, encapsulating the substrate within the active site cavity. nih.gov

The preference of cystathionine γ-lyase for cystine over cysteine as a substrate for H₂S production further illustrates the enzyme's ability to discriminate between the reduced and oxidized forms of the amino acid, demonstrating a specificity influenced by the redox state and dimerization. nih.gov

Mechanistic Insights into Enzyme-Substrate Complexes

Mechanistic studies provide detailed insights into how enzymes interact with cysteine and potentially this compound substrates. In cysteine proteases, catalysis involves a nucleophilic attack by a catalytic cysteine residue on the substrate's peptide bond. frontiersin.orgnih.gov The precise positioning and interaction of the substrate within the active site subsites (S1, S2, etc.) dictate the efficiency and specificity of cleavage. frontiersin.orgnih.gov

For enzymes like AeKAT, the interaction with cysteine involves the formation of an external aldimine with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor located in the active site. nih.gov This interaction, along with the collective involvement of residues on the cavity wall, contributes to substrate binding and the induction of conformational changes necessary for catalysis. nih.gov

This compound in Metal Coordination and Metalloprotein Research

Cysteine residues, and consequently this compound, exhibit a strong affinity for metal ions, particularly transition metals. This property is fundamental to their roles in metal coordination and their significance in the study of metalloproteins. This compound's ability to form complexes with transition metals makes it valuable in metalloprotein research, serving as a model for metal-binding sites in proteins. medchemexpress.comtandfonline.comtandfonline.com

Formation of Transition Metal Complexes

Cysteine can act as a monodentate, bidentate, or tridentate ligand, coordinating to metal ions through its amino, carboxyl, and thiol groups. acs.org Studies using techniques like infrared and Raman spectroscopy have shown that this compound can bind to transition metals primarily through its sulfur atom. tandfonline.comtandfonline.com

Research on cysteine and various metal ions (Zn²⁺, Mg²⁺, Ca²⁺, Fe³⁺, Mn²⁺, Ni²⁺, Cu²⁺, Bi³⁺, Cd²⁺) has revealed preferred coordination modes and geometries. For instance, Zn²⁺ often favors bidentate (N,S) type binding in tetrahedral or trigonal bipyramidal geometries, while Mg²⁺ and Ca²⁺ may prefer sulfur-free binding sites in octahedral geometry. acs.orgnih.gov Fe³⁺ shows a preference for binding via sulfur and nitrogen atoms. acs.orgnih.gov Ni²⁺ and Zn²⁺ have been shown to form complexes with this compound, with the dipeptide coordinating through sulfur. tandfonline.comtandfonline.com The -Cys-Cys- motif found in proteins like Hpn and HspA from Helicobacter pylori acts as an essential anchoring site for metal ions such as Ni²⁺, Bi³⁺, Zn²⁺, and Cd²⁺, forming stable complexes. nih.gov

Studies on the stability constants of metal-ligand complexes, such as those with Cu(II) and Mn(II) and cysteine, provide quantitative data on the affinity between the metal ion and the amino acid or peptide. ajchem-b.com

Here is a table summarizing some metal coordination preferences of cysteine:

| Metal Ion | Preferred Binding Mode(s) | Typical Geometry | Reference |

| Zn²⁺ | Bidentate (N,S) | Tetrahedral or Trigonal Bipyramidal | acs.orgnih.gov |

| Mg²⁺ | Sulfur-free | Octahedral | acs.orgnih.gov |

| Ca²⁺ | Sulfur-free | Octahedral | acs.orgnih.gov |

| Fe³⁺ | Sulfur and Nitrogen | - | acs.orgnih.gov |

| Ni²⁺ | Through sulfur (with this compound) | Tetragonal (with this compound) | tandfonline.comtandfonline.com |

| Cu²⁺ | - | - | ajchem-b.com |

| Mn²⁺ | Various equally stable structures | - | acs.orgnih.govajchem-b.com |

| Bi³⁺ | Through thiol sulfurs (-Cys-Cys- motif) | - | nih.gov |

| Cd²⁺ | Through thiol sulfurs (-Cys-Cys- motif) | - | nih.gov |

Active Site Architectures with Coordinated Cysteine Residues

Cysteine residues are frequently found coordinating metal ions in the active sites of metalloproteins, contributing significantly to their structure, stability, and catalytic function. nih.govwikipedia.orgaip.orgnumberanalytics.commdpi.comnih.gov These metal-cysteine interactions are crucial for diverse biological processes, including electron transfer, enzymatic catalysis, and structural integrity.

Examples of metalloproteins with cysteine-coordinated active sites include:

Rubredoxin: Contains an iron ion coordinated by the sulfur atoms of four cysteine residues in a tetrahedral arrangement, facilitating one-electron transfer processes. wikipedia.org

Zinc finger proteins: Utilize zinc ions coordinated by cysteine and histidine residues. The zinc ion is essential for stabilizing the protein's folded structure, enabling DNA binding. wikipedia.orgnumberanalytics.comnih.gov

Carbonic anhydrase: While primarily coordinating zinc with histidine residues, the active site architecture is crucial for fitting the substrate and facilitating catalysis. wikipedia.org

Superoxide dismutase (SOD): Some isozymes contain metal ions like nickel coordinated by thiolate (cysteine) and backbone nitrogen ligands in their active sites, involved in redox cycling. wikipedia.org

Enzymes in cysteine metabolism: The cysteine synthase complex, central to cysteine synthesis, involves interactions that are influenced by metal ions and the availability of sulfide (B99878). nih.gov

Formylglycine-generating enzyme (FGE): Contains a copper ion coordinated to cysteine residues in its active site, which is involved in the oxidative conversion of peptidyl-cysteine. researchgate.net

The coordination environment provided by cysteine residues can influence the metal ion's redox potential and reactivity, which are critical for the protein's function. numberanalytics.com The specific arrangement and number of cysteine ligands, along with other coordinating residues (like histidine or carboxylates), determine the geometry and electronic properties of the metal center. aip.orgnumberanalytics.comnih.gov

Reducing Cofactor Functions

Cysteine and this compound possess reducing capabilities due to the presence of the thiol (-SH) group, which can be oxidized to form disulfide bonds. This redox activity is central to their function as reducing cofactors in certain enzymatic reactions and in maintaining cellular redox homeostasis. researchgate.netwikipedia.orgfrontiersin.org

Cysteine thiols are key players in the cellular response to oxidative stress and contribute to maintaining redox balance. frontiersin.org They can undergo reversible oxidative modifications, which can regulate protein function and participate in signaling pathways. researchgate.netfrontiersin.org While cystine (the oxidized dimer) is formed from the oxidation of two cysteine molecules, it can be readily reduced back to cysteine, highlighting the reversible nature of this redox couple. wikipedia.org

The reducing function of cysteine-containing compounds is essential for various biological processes, including the activity of certain enzymes that rely on a reduced environment or require reducing equivalents for their catalytic cycle.

Role in Hydroxylase Activity

This compound and proteins containing this dipeptide sequence have been shown to act as a reducing cofactor for prolyl hydroxylase. nih.govphysiology.org Prolyl hydroxylase is an enzyme crucial for the posttranslational hydroxylation of peptidyl proline, a process essential for the structural integrity and stability of collagen. physiology.org

Research using microsomes from L-929 cells demonstrated that a reductant capable of replacing ascorbate (B8700270) as a cofactor for prolyl hydroxylase was present. nih.gov This cofactor was found in both high and low molecular weight forms. nih.gov The low molecular weight form was purified and identified as this compound, suggesting it is derived from a microsomal protein representing the high molecular weight cofactor. nih.gov This indicates that this compound, either freely or as part of a larger protein structure, can facilitate the reductive process required by prolyl hydroxylase for its activity. nih.govphysiology.org

While ascorbic acid is a well-established cofactor for prolyl hydroxylase, studies suggest that other reductants, including those containing cysteinyl-cysteine, can also support proline hydroxylation, albeit with varying efficiencies compared to ascorbic acid in cell-free systems. physiology.org

Redox State Interplay and Cofactor Properties

The this compound moiety is known for its ability to exist in reduced and oxidized forms, participating in redox reactions. nih.govnih.govacs.org The reversible formation of a disulfide bond between the two cysteine residues is a key aspect of its redox activity. nih.govacs.org

This redox-active motif can act as a molecular switch in proteins, with the formation or reduction of the disulfide bond leading to conformational changes that can modulate protein function. nih.govacs.orgacs.org For example, in the N-terminal hSH3 domain of the immune cell protein ADAP, the oxidation of two neighboring cysteines forming a this compound moiety results in significant structural changes and alters the helix-sheet packing of the domain. nih.govacs.org This redox-regulated conformational change has a redox potential of -228 mV at pH 7.4, suggesting its compatibility with redox signaling during T cell activation. nih.govacs.org

The this compound unit, particularly when forming a constrained eight-membered ring in its oxidized state, has been implicated in the redox activity of various proteins. pnas.orgresearchgate.net This structural element can influence the redox potential and conformational dynamics of the proteins in which it is found. acs.orgpnas.org Studies on peptides containing the cysteinyl-cysteine ring have shown that this ring can adopt multiple stable conformations and interconvert between them, which may contribute to the allosteric rearrangements in proteins like the acetylcholine (B1216132) receptor. acs.orgacs.org

The redox state of cysteine residues, including those in this compound, is critical for the catalytic activity and structural stability of many proteins. researchgate.net Adjacent cysteine residues forming a redox-active Cys-Cys motif have been frequently observed in ribonucleases and other enzymes, where they can function as a redox switch, affecting enzymatic activity and conformational stability upon oxidation or reduction. researchgate.net

The interplay between the reduced and oxidized states of this compound highlights its potential role as a cofactor or regulatory element in enzymatic processes that involve redox transformations.

Metabolism and Degradation Pathways Involving Cysteine and Cysteinylcysteine

Cysteine Catabolism Pathways

Cysteine catabolism proceeds through multiple routes, leading to various end products, including pyruvate (B1213749), sulfate (B86663), and taurine (B1682933). The specific pathway utilized can depend on factors such as the organism, tissue type, and metabolic state. ontosight.aimdpi.comnih.gov

Oxidative Catabolism to Pyruvate

A major pathway for cysteine catabolism is the oxidative route, which ultimately leads to the production of pyruvate. This process begins with the oxidation of cysteine by cysteine dioxygenase (CDO) to form cysteine sulfinic acid (CSA). mdpi.comthemedicalbiochemistrypage.orgresearchgate.net CSA can then be further metabolized. One route involves transamination of CSA, typically catalyzed by aspartate transaminase, yielding 3-sulfinylpyruvate. themedicalbiochemistrypage.orgresearchgate.netontosight.ai 3-sulfinylpyruvate is unstable and spontaneously decomposes to pyruvate and sulfite (B76179). themedicalbiochemistrypage.orgresearchgate.netontosight.ai The sulfite can then be oxidized to sulfate by sulfite oxidase. themedicalbiochemistrypage.orgresearchgate.net This pathway is significant for providing pyruvate, which can enter the citric acid cycle for energy production or be used in gluconeogenesis. mdpi.comontosight.ai Studies have shown that cysteine catabolism can contribute a notable percentage of intracellular pyruvate, particularly in certain cellular contexts like pancreatic cancer cells with pyruvate kinase knockdown. nih.gov

Production of Key Metabolites (e.g., Taurine, PAPS)

Beyond energy production, cysteine catabolism is vital for the synthesis of important metabolites like taurine and 3'-phosphoadenosine-5'-phosphosulfate (PAPS). ontosight.aigoogle.commdpi.com

Taurine is synthesized from cysteine via the cysteine sulfinic acid pathway. After the formation of CSA by CDO, CSA is decarboxylated by cysteine sulfinate decarboxylase (CSD) to yield hypotaurine. themedicalbiochemistrypage.orgmdpi.com Hypotaurine is subsequently oxidized to taurine. themedicalbiochemistrypage.orgmdpi.com Taurine is abundant in various tissues and has diverse physiological roles. mdpi.com

PAPS is a key sulfate donor involved in numerous sulfation reactions, including the synthesis of sulfated proteoglycans and other biomolecules. google.com While the direct pathway from cysteine to PAPS is not a direct catabolic route of cysteine itself, cysteine's sulfur is the ultimate source for sulfate, which is then activated to PAPS. Sulfate, produced from the oxidation of sulfite (a product of cysteine catabolism), is converted to adenosine (B11128) 5'-phosphosulfate (APS) by ATP sulfurylase, and then APS is phosphorylated to PAPS by APS kinase. google.com

Enzymatic Degradation Mechanisms (e.g., Cysteine Desulfhydrase)

Cysteine can also be degraded through desulfuration pathways, often catalyzed by enzymes referred to as cysteine desulfhydrases or C-S lyases. These enzymes cleave the C-S bond in cysteine, releasing hydrogen sulfide (B99878) (H₂S), pyruvate, and ammonia (B1221849). nih.govnih.govontosight.aimdpi.comresearchgate.net Examples of enzymes with cysteine desulfhydrase activity include tryptophanase (TnaA) and cystathionine (B15957) beta-lyase (MetC) in Escherichia coli. nih.gov In Salmonella enterica, CdsH is identified as a major cysteine desulfhydrase. nih.gov These enzymatic mechanisms contribute to the cellular pool of H₂S, a signaling molecule with various physiological effects. researchgate.net The mercaptopyruvate pathway, involving transamination of cysteine to 3-mercaptopyruvate (B1229277) followed by the action of 3-mercaptopyruvate sulfurtransferase, is another route contributing to pyruvate production and sulfur transfer. themedicalbiochemistrypage.orgnih.gov

Here is a summary of key enzymes and products in cysteine catabolism:

| Pathway | Initial Enzyme(s) | Key Intermediate(s) | Major End Products |

| Oxidative Catabolism | Cysteine Dioxygenase (CDO) | Cysteine Sulfinic Acid | Pyruvate, Sulfate, Taurine |

| Desulfuration Pathways | Cysteine Desulfhydrases | - | Pyruvate, Ammonia, Hydrogen Sulfide |

| Mercaptopyruvate Pathway | Transaminase, 3-Mercaptopyruvate Sulfurtransferase | 3-Mercaptopyruvate | Pyruvate, Thiosulfate (B1220275), Sulfide |

Cysteinylcysteine as an Intermediate in Protein Catabolism

This compound is a dipeptide composed of two cysteine residues linked by a peptide bond. It is recognized as an incomplete breakdown product that can arise during protein digestion or intracellular protein catabolism. hmdb.casemanticscholar.org Proteins containing cysteine residues can be broken down into smaller peptides and individual amino acids through the action of proteases and peptidases. During this process, dipeptides, including this compound, can be released. nih.gov While many dipeptides are rapidly hydrolyzed into their constituent amino acids for further metabolism, this compound represents a transient intermediate in the complete breakdown of proteins containing adjacent cysteine residues or from the cleavage of larger peptides where two cysteines remain linked. hmdb.ca Its presence indicates ongoing protein turnover or degradation.

Cleavage Mechanisms of Disulfide Bonds in Peptides and Proteins

Disulfide bonds, formed between the thiol groups of two cysteine residues, play a critical role in the structure, stability, and function of many proteins and peptides. wikipedia.orgnih.govwikipedia.org The cleavage of these disulfide bonds is a crucial step in protein unfolding, degradation, and the regulation of protein activity. This compound, containing a disulfide bond between its two cysteine units (in its oxidized form, cystine), is subject to these cleavage mechanisms.

Disulfide bond cleavage can occur through several mechanisms:

Reduction: This is the most common biological mechanism, involving the addition of electrons to the disulfide bond, breaking it and regenerating two free thiol groups. wikipedia.org This process is often facilitated by reducing agents like glutathione (B108866) (GSH) and enzymes such as thioredoxin and protein disulfide isomerase (PDI). nih.govwikipedia.orgresearchgate.netresearchgate.net These enzymes contain active-site cysteine residues that undergo thiol-disulfide exchange reactions with the target disulfide bond. researchgate.netresearchgate.net The reduction typically follows a nucleophilic substitution (SN2) mechanism where a thiolate attacks one of the sulfur atoms of the disulfide bond. researchgate.netresearchgate.net

Oxidation: While disulfide bonds are formed by oxidation, further oxidation can lead to the formation of higher oxidation states of sulfur, potentially leading to bond cleavage under certain conditions.

Beta-Elimination: Under alkaline conditions, disulfide bonds can undergo beta-elimination, leading to the formation of dehydroalanine (B155165) and a persulfide, which can subsequently break down. uwaterloo.ca

Radical-Mediated Cleavage: Disulfide bonds can be cleaved by radical species, a process that can occur during oxidative stress or specific enzymatic reactions. nih.govrsc.org Radical attack on a sulfur atom can lead to the homolytic cleavage of the S-S bond. nih.govrsc.org

In the context of this compound or cysteine-containing peptides and proteins, the cleavage of disulfide bonds is essential for their complete degradation to individual amino acids. For this compound specifically, the disulfide bond would need to be reduced to two cysteine residues before the peptide bond linking the two can be hydrolyzed by peptidases.

Redox Regulation and Signaling Roles of Cysteine and Cysteinylcysteine Moieties

Oxidative Post-Translational Modifications (Ox-PTMs)

Cysteine thiols are highly susceptible to oxidation by various reactive oxygen, nitrogen, and sulfur species (ROS/RNS/RSS), leading to a diverse array of oxidative post-translational modifications (Ox-PTMs) mdpi.commdpi.comfrontiersin.orgnih.govmdpi.com. These modifications can be either reversible or irreversible, serving as critical mechanisms for regulating protein function in response to changes in the cellular redox state mdpi.comnih.gov. Ox-PTMs of cysteine are central to redox signaling and play roles in various cellular processes, including enzyme activity regulation, protein-protein interactions, and cellular localization mdpi.comnih.govpnas.org.

Disulfide Bond Formation and Reversibility

One of the most well-known Ox-PTMs involving cysteine is the formation of a disulfide bond (-S-S-) between the thiol groups of two cysteine residues creative-proteomics.comwikipedia.org. This can occur within a single polypeptide chain (intramolecular) or between different polypeptide chains (intermolecular) creative-proteomics.com. Disulfide bond formation is an oxidation reaction and typically requires an oxidizing agent creative-proteomics.com. In eukaryotic cells, disulfide bonds are commonly formed in the oxidizing environment of the endoplasmic reticulum, often catalyzed by enzymes like protein disulfide isomerases (PDIs), and are crucial for protein folding and stability creative-proteomics.commdpi.com.

Crucially, disulfide bond formation is a reversible process creative-proteomics.com. In reducing environments, such as the cytosol, disulfide bonds can be reduced back to free thiols by the action of reducing systems like the thioredoxin (Trx) and glutathione (B108866) (GSH) systems creative-proteomics.comnih.govnih.gov. This reversibility allows disulfide bonds to function as dynamic redox switches, changing the protein's conformation and activity in response to fluctuations in the redox environment mdpi.comnih.gov. The formation and reduction of disulfide bonds can induce significant structural changes in proteins, impacting their function and interactions frontiersin.orgoup.com.

S-Sulfenylation and Other Oxidative Modifications

S-sulfenylation (formation of a sulfenic acid, Cys-SOH) is often the initial and most transient oxidation product of a cysteine thiol reacting with hydrogen peroxide (H₂O₂) mdpi.compnas.orgahajournals.orgfrontiersin.org. Sulfenic acids are highly reactive and can undergo further reactions, serving as intermediates for the formation of other Ox-PTMs, including disulfide bonds, S-glutathionylation (formation of a mixed disulfide with glutathione, Cys-S-SG), sulfinylation (sulfinic acid, Cys-SO₂H), and sulfonylation (sulfonic acid, Cys-SO₃H) mdpi.compnas.orgahajournals.orgfrontiersin.org.

While S-sulfenylation, disulfide formation, and S-glutathionylation are generally considered reversible modifications, sulfinylation and particularly sulfonylation are often viewed as irreversible under physiological conditions, although some mechanisms for their reversal exist mdpi.compnas.orgacs.org. These different oxidation states represent a spectrum of modifications that can fine-tune protein function and cellular responses to oxidative stress mdpi.comacs.org. S-sulfenylation, due to its rapid formation and reversibility, is recognized as a key redox sensor in many proteins mdpi.compnas.org.

Cysteinylcysteine as a Molecular Redox Switch

The presence of two cysteine residues in close proximity, often referred to as a this compound motif or vicinal cysteines, can function as a particularly effective molecular redox switch elifesciences.orgresearchgate.net. These adjacent cysteines are poised to form intramolecular disulfide bonds upon oxidation, and the formation and reduction of this disulfide can induce significant local and sometimes global conformational changes in the protein elifesciences.orgresearchgate.net.

Vicinal disulfides, involving an eight-membered ring structure, can introduce strain and distortion into the protein backbone, making their formation and reduction potent triggers for conformational changes researchgate.net. This structural transition between the reduced dithiol form and the oxidized disulfide form allows the protein to switch between distinct functional states in response to changes in the redox potential of its environment nih.govresearchgate.net.

Conformational Changes Induced by Redox State

The formation or reduction of a disulfide bond between this compound residues can directly alter the local protein structure by constraining the polypeptide chain elifesciences.orgresearchgate.net. This local change can then propagate through the protein, leading to larger conformational rearrangements frontiersin.orgoup.com. For example, the oxidation of adjacent cysteines to form a disulfide bond can decrease the conformational stability of a protein variant, as observed in studies of engineered RNase A researchgate.net.

These redox-induced conformational changes are a primary mechanism by which this compound motifs act as redox switches elifesciences.orgresearchgate.net. The transition between different structural states can expose or hide active sites, alter binding affinities for other molecules, or influence protein localization frontiersin.orgoup.commdpi.com.

Influence on Protein Function and Allosteric Regulation

The conformational changes triggered by the redox state of this compound motifs can have profound effects on protein function. This can involve direct modulation of catalytic activity, as seen in enzymes where a cysteine is part of the active site or where disulfide formation affects active site geometry nih.gov. For instance, the oxidation of catalytic cysteines in protein tyrosine phosphatases can lead to their inactivation nih.govnih.gov. Conversely, in some protein kinases, cysteine oxidation and subsequent disulfide formation can repress activity, while reduction restores it elifesciences.org.

Role in Cellular Regulatory Pathways (Mechanistic Studies)

Cysteine residues, including those within this compound moieties, play crucial roles in regulating numerous cellular pathways through reversible oxidative modifications. frontiersin.orgmdpi.comacs.orgfrontiersin.orgnih.gov These modifications can alter protein structure, enzymatic activity, protein-protein interactions, and subcellular localization, thereby influencing signal transduction cascades. frontiersin.orgmdpi.comfrontiersin.orgfrontiersin.orgnih.gov

One key mechanism involves the formation and reduction of disulfide bonds between two cysteine residues. cymitquimica.commetwarebio.comwikipedia.org This thiol-disulfide exchange can act as a dynamic switch, transitioning molecules between different conformational and functional states. nih.gov For example, in the immune cell protein ADAP, the reversible formation of a vicinal disulfide bond in its N-terminal SH3 domain leads to significant conformational changes and alters the domain's helix-sheet packing. acs.orgnih.gov This redox-regulated structural transition, with a redox potential of -228 mV at pH 7.4, is compatible with a role of the this compound moiety in redox signaling during T cell activation. acs.orgnih.gov

Oxidative modifications of cysteine residues are also critical in regulating the activity of enzymes involved in metabolism, cell signaling, and antioxidant defense. nih.gov Enzymes with activated cysteinyl residues at their active sites, whose redox state changes during catalysis or makes them reactive towards oxidants, are particularly susceptible to regulation through modifications at these sites. nih.gov For instance, the catalytic cysteine of protein tyrosine phosphatases (PTPs) can be oxidized to a sulfenic acid by H₂O₂, inhibiting their activity and enhancing phosphorylation events downstream. frontiersin.orgfrontiersin.orgnih.gov Glyceraldehyde-3-phosphate dehydrogenase (GapDH) is another example where sulfenic acid formation at the active-site cysteine modulates its activity and can even switch on acyl phosphatase activity. nih.gov

Beyond disulfide bonds and sulfenic acids, cysteine thiols can undergo other modifications like S-glutathionylation and S-nitrosylation, further expanding their regulatory potential. frontiersin.orgmdpi.comfrontiersin.org These modifications can impact various cellular processes, including cell death pathways like apoptosis and necroptosis. mdpi.com Mechanistic studies have shown that S-nitrosylation of death receptors can influence their recruitment to lipid rafts, sensitizing cells to apoptosis. mdpi.com Additionally, oxidation of specific cysteine residues in proteins like RIPK1 is required for sensing reactive oxygen species during necroptotic cell death, leading to disulfide bond-linked aggregation and necrosome formation. mdpi.com

The reactivity of cysteine thiols is influenced by their local environment, including pH and proximity to oxidant sources. frontiersin.orgfrontiersin.org The deprotonated thiolate form (R-S⁻) is generally more nucleophilic and reactive with oxidants like H₂O₂. nih.govfrontiersin.org The pKa of a cysteine residue, which is influenced by the protein microenvironment, therefore plays a significant role in its susceptibility to oxidation and its function as a redox switch. nih.govnih.govfrontiersin.orgresearchgate.net

Data on the redox potential of specific cysteine modifications and their impact on protein conformation and activity provide insights into the mechanistic basis of redox signaling. For example, the redox potential for the disulfide formation in the hSH3N domain of ADAP is -228 mV at pH 7.4 acs.orgnih.gov. This value falls within the range of physiological redox potentials, suggesting its relevance in cellular signaling.

While direct data tables detailing specific reaction rates or equilibrium constants for this compound itself were not prominently found, research highlights the general principles of cysteine redox chemistry in proteins, which would apply to cysteine residues within a this compound moiety. The formation of disulfide bonds from two cysteine thiols is a fundamental reaction in this context.

Evolutionary Perspectives on Cysteine-Based Redox Switches

The widespread use of cysteine residues as redox-sensitive elements in proteins across diverse organisms suggests a significant evolutionary advantage. The ability of cysteine thiols to undergo reversible oxidation provides a versatile mechanism for cells to sense and respond to changes in the redox environment. frontiersin.orgfrontiersin.orgwikipedia.orgnih.gov

The evolution of cysteine-based redox switches is linked to the increasing oxygen levels in the Earth's atmosphere. While disulfide bonds are particularly important for the stability of proteins in oxidizing environments like the endoplasmic reticulum and extracellular space, cysteine modifications in the more reducing environment of the cytoplasm have evolved regulatory roles. frontiersin.orgmetwarebio.comwikipedia.org

Studies comparing orthologous proteins across different species can reveal the evolutionary history of redox-active cysteine residues. The acquisition or loss of specific cysteines during evolution can contribute to the functional divergence of protein paralogs and their involvement in redox signaling pathways. nih.govfrontiersin.org For instance, research on human FOXO paralogs suggests that paralog-specific cysteines acquired during vertebrate evolution contribute to their differential redox-dependent nuclear translocation. nih.gov Phylogenetic analysis can be a valuable tool in identifying cysteines involved in redox signaling by examining when these residues were mutated during protein evolution. nih.govfrontiersin.org

The evolution of sophisticated redox regulatory systems, including thioredoxins and glutaredoxins that reduce disulfide bonds and other cysteine modifications, has been crucial for maintaining redox homeostasis and enabling redox signaling in various cellular compartments. nih.govwikipedia.orgfrontiersin.org The structural and functional similarities between glutaredoxin and thioredoxin suggest potential evolutionary links between glutathione-cysteine adducts and disulfide formation as redox-sensing mechanisms. frontiersin.org

The presence and conservation of cysteine residues in proteins involved in fundamental cellular processes, such as starch biosynthesis in plants, further underscore the evolutionary importance of cysteine-mediated redox regulation. plos.org The fact that the cysteine content and redox sensitivity of enzymes like starch synthase 1 increased within Chlorophyta suggests that this regulatory mechanism predates the evolution of land plants and may have evolved with photosynthetic eukaryotes. plos.org This indicates an evolutionary adaptation to utilize redox changes as a regulatory signal in response to light-dependent processes like photosynthesis.

The evolution of cysteine-based redox switches has allowed for the development of intricate signaling networks that translate oxidative cues into specific cellular responses, highlighting the adaptive significance of these versatile amino acid residues. nih.govnih.govmdpi.com

Advanced Analytical and Characterization Methodologies in Cysteinylcysteine Research

Spectroscopic Techniques for Structural and Quantitative Analysis

Spectroscopic methods provide valuable insights into the molecular structure and functional groups of cysteinylcysteine, enabling both qualitative identification and quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and conformation of organic molecules, including peptides like this compound. Both ¹H and ¹³C NMR provide characteristic chemical shifts and coupling constants that report on the electronic environment and connectivity of atoms within the molecule. uobasrah.edu.iqmagritek.com

For this compound, ¹H NMR can reveal the presence and environment of protons attached to the alpha and beta carbons of the cysteine residues, as well as the amide protons. ¹³C NMR provides information about the carbon skeleton. Analyzing the chemical shifts of the carbons and protons adjacent to the sulfur atoms and the peptide bond can confirm the formation of the dipeptide and the presence of the disulfide linkage.

Two-dimensional NMR techniques enhance the structural elucidation process. Correlated Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) reveal scalar couplings between protons, helping to establish spin systems and connectivity within each amino acid residue. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate proton and carbon signals, providing information about one-bond and long-range correlations, respectively. core.ac.uk

Rotating-frame Overhauser Effect Spectroscopy (ROESY) is particularly useful for studying the conformation of flexible molecules like peptides. core.ac.ukipb.pt ROESY experiments detect through-space correlations between protons that are in close spatial proximity, regardless of whether they are directly bonded. For this compound, ROESY can provide information about the dihedral angles around the peptide bond and the disulfide bond, helping to understand the preferred conformation of the dipeptide in solution. Studies on related cystine derivatives have utilized ¹³C NMR to investigate conformational changes and energy barriers associated with the disulfide bridge, revealing the predominance of specific helical diastereomers in solution. nih.gov

Raman Spectroscopy for Disulfide Bond Characterization

Raman spectroscopy is a vibrational spectroscopic technique that is highly sensitive to the presence and conformation of disulfide bonds. researchgate.netrsc.org The S-S stretching vibration gives rise to characteristic peaks in the Raman spectrum, typically in the range of 450-550 cm⁻¹. researchgate.net The exact position and intensity of this peak are influenced by the dihedral angle of the disulfide bond (C-S-S-C). Different conformations (e.g., gauche-gauche-gauche, gauche-gauche-trans) can be distinguished by variations in the S-S stretching frequency. researchgate.net

For this compound, Raman spectroscopy can directly confirm the presence of the disulfide bond linking the two cysteine residues. By analyzing the S-S stretching band, researchers can gain insights into the average conformation of the disulfide bridge in different environments or under varying conditions. Raman spectroscopy has been shown to effectively monitor the formation and breakage of disulfide bonds in L-cysteine, demonstrating its utility in studying thiol-disulfide redox processes. researchgate.netrsc.org The C-S stretching vibration, typically observed around 650-750 cm⁻¹, also provides complementary information about the sulfur-containing functional groups. researchgate.net

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a versatile technique for obtaining infrared spectra of samples in various forms, including solids and solutions, with minimal sample preparation. vliz.bersc.org FTIR spectroscopy provides information about the vibrational modes of functional groups within a molecule, such as amide I and amide II bands from the peptide bond, as well as vibrations related to C-H, N-H, C-O, and S-H bonds (if present in the reduced form).

Mass Spectrometry (MS) Approaches

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) allows for the fragmentation of selected ions, generating fragment ions that can be used to deduce the sequence and structure of the precursor molecule.

High-Resolution Tandem Mass Spectrometry (MS/MS, pseudo MS³)

High-resolution tandem mass spectrometry (HR-MS/MS) provides accurate mass measurements of both precursor and fragment ions, enabling precise determination of elemental compositions and confident identification of compounds. semanticscholar.orgmdpi.com For this compound, HR-MS/MS can be used to confirm its molecular weight and to generate fragmentation patterns characteristic of its structure.

Collision-Induced Dissociation (CID) is a common fragmentation technique used in MS/MS. mdpi.comnih.gov When applied to protonated this compound, CID can induce fragmentation along the peptide backbone and potentially cleave the disulfide bond. Analyzing the resulting fragment ions provides information about the amino acid sequence and the location of the disulfide linkage.

Pseudo MS³ is a technique that involves isolating a fragment ion generated from the precursor ion (MS²) and then subjecting this fragment ion to further fragmentation. semanticscholar.orgmdpi.comnih.govnih.gov This provides a third level of structural information and can be particularly useful for elucidating complex fragmentation pathways or confirming the structure of specific fragment ions. In the context of cystine (the oxidized dimer of cysteine, structurally analogous to this compound's core disulfide), pseudo MS³ experiments have been used to clearly elucidate fragmentation pathways and confirm the identity of fragment ions. semanticscholar.orgmdpi.com

Studies on cystine using high-resolution MS/MS and pseudo MS³ have characterized gas-phase fragmentation reactions, revealing that fragmentation primarily starts from cleavages of the disulfide bond (S-S) and carbon-sulfur bond (C-S). semanticscholar.orgmdpi.com These studies have shown that protonated cysteine can be generated as a predominant product from S-S cleavage. semanticscholar.orgmdpi.com Pseudo MS³ analysis has helped to support proposed fragmentation pathways and confirm the chemical identities of fragment ions. semanticscholar.orgmdpi.com

Gas-Phase Fragmentation Reactions of Thiol- and Disulfide-Containing Species

Understanding the gas-phase fragmentation reactions of thiol- and disulfide-containing species is crucial for interpreting mass spectrometry data of this compound and other sulfur-containing peptides. Fragmentation can occur through various mechanisms depending on the ionization method and fragmentation technique used.

In CID, fragmentation of disulfide bonds can occur, although backbone cleavages are often preferential in linear peptides. chemrxiv.org However, techniques like Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) are known to be more effective at cleaving disulfide bonds in the gas phase. nih.govacs.orgnih.gov These techniques can provide complementary fragmentation information to CID, aiding in the comprehensive characterization of disulfide-containing peptides.

Research on the gas-phase fragmentation of protonated cystine has shown that both S-S and C-S bond cleavages occur. semanticscholar.orgmdpi.com The resulting fragment ions provide a fingerprint that can be used for identification and quantification. The study of these fragmentation pathways is important for designing accurate MS-based assays for detecting and quantifying sulfur-containing biomolecules. semanticscholar.orgmdpi.comresearchgate.net Fragment correlation mass spectrometry is another approach being explored to directly characterize disulfide bond cleavage pathways without chemical modification. chemrxiv.org

Data Table: Characteristic Fragmentation of Protonated Cystine (Analogous to this compound Disulfide)

Based on research into the gas-phase fragmentation of protonated cystine using high-resolution MS/MS and pseudo MS³, key fragmentation pathways and resulting ions have been identified. semanticscholar.orgmdpi.com

| Precursor Ion (Protonated Cystine) | Fragmentation Pathway(s) | Fragment Ion(s) (m/z) | Proposed Neutral Loss(es) | Notes |

| [Cystine + H]⁺ (m/z 241.037) | S-S bond cleavage | 120.01137, 122.02697 | C₃H₇NO₂S, C₃H₅NO₂S | Formation of protonated cysteine (m/z 122.02697) semanticscholar.orgmdpi.com |

| [Cystine + H]⁺ (m/z 241.037) | C-S bond cleavage | 151.98341 | C₃H₆NO₂ | semanticscholar.orgmdpi.com |

| Fragment ion m/z 120.01137 | Loss of CO | 92.01640 | CO | Confirmed by pseudo MS³ semanticscholar.orgmdpi.com |

| Fragment ion m/z 120.01137 | Loss of H₂O + CO | 74.00582 | H₂O + CO | Confirmed by pseudo MS³ semanticscholar.orgmdpi.com |

| Fragment ion m/z 151.98341 | Further fragmentation | 74.02359 | C₃H₅NO₂S | Confirmed by pseudo MS³ semanticscholar.orgmdpi.com |

| Fragment ion m/z 122.02697 (Cysteine) | Loss of H₂S | 88.03925 | H₂S | Observed under low collision energy mdpi.com |

Note: This table summarizes fragmentation observed for protonated cystine, which shares the disulfide core with this compound. Specific fragmentation patterns for protonated this compound may vary slightly due to the presence of the peptide bond.

Detailed research findings on cystine fragmentation highlight the complexity of gas-phase reactions and the importance of high-resolution techniques for accurate ion identification. semanticscholar.orgmdpi.com The presence of isobaric fragments (ions with the same nominal mass but different elemental compositions) at m/z 74, originating from different parts of cystine, underscores the need for careful consideration in quantitative analysis using selected reaction monitoring (SRM). semanticscholar.orgmdpi.com Pseudo MS³ experiments are valuable for resolving such ambiguities and providing a clearer picture of fragmentation pathways. semanticscholar.orgmdpi.com

Electrochemical Characterization Techniques

Electrochemical methods provide valuable insights into the redox behavior of electroactive species. For this compound, these techniques are primarily used to study the oxidation of its thiol groups and the formation of disulfide bonds sciensage.infomdpi.com.

Cyclic Voltammetry for Redox Behavior Analysis

Cyclic voltammetry (CV) is a versatile electrochemical technique used to investigate the redox properties of a compound by measuring the current response as the potential is swept linearly between two limits gamry.comnumberanalytics.com. When applied to sulfur-containing species like cysteine, CV can reveal the potentials at which oxidation or reduction occurs and provide information about the reversibility and kinetics of these processes sciensage.infomdpi.comnih.gov.

The electrochemical oxidation of thiols, such as those in cysteine and, by extension, this compound, typically involves the formation of disulfide bonds sciensage.info. This process is often irreversible or quasi-reversible depending on the electrode material and experimental conditions sciensage.info. A cyclic voltammogram of a thiol-containing compound will usually show an anodic peak corresponding to the oxidation of the thiol group. For cysteine, this oxidation is attributed to the -SH group and can follow a diffusion-controlled mechanism sciensage.info.

While direct CV data for this compound is limited in the provided sources, studies on cysteine demonstrate the principles. For example, the electrochemical behavior and sensitive detection of cysteine can be determined by various electrochemical techniques, including cyclic voltammetry sciensage.infomdpi.com. The oxidation of cysteine on a glassy carbon electrode in phosphate (B84403) buffer solution at pH 8.0 shows an irreversible oxidation peak sciensage.info. The reaction is pH-dependent, with a standard redox potential (E°) of +0.22 V versus the calomel (B162337) electrode at pH 8 sciensage.info. This oxidation involves the adsorption of cysteine thiol groups onto the electrode surface, followed by electron transfer and proton release, leading to disulfide bridge formation sciensage.info.

Based on the behavior of cysteine, this compound is expected to exhibit similar electrochemical activity due to the presence of its two thiol groups. CV experiments could be designed to study the oxidation of these thiols to form an intramolecular disulfide bond within the dipeptide or potentially intermolecular disulfide bonds leading to oligomerization. Analysis of peak currents and potentials at varying scan rates and pH values would provide information on the reaction mechanism, kinetics, and the influence of solution conditions on the redox process sciensage.infogamry.comnumberanalytics.com.

Proton-Coupled Electron Transfer (PCET) Mechanisms

The oxidation of thiol groups often involves the coupled transfer of both a proton and an electron, known as Proton-Coupled Electron Transfer (PCET) sciensage.infonih.govnih.govrsc.orgdiva-portal.org. PCET mechanisms are crucial in many biological redox processes involving cysteine residues nih.govnih.govrsc.org.

Studies on cysteine oxidation have shown that it follows a PCET mechanism sciensage.info. This means that the electron transfer is coupled with the transfer of a proton. The specific PCET mechanism can vary (e.g., concerted or step-wise) depending on the environment and the nature of the reaction partners diva-portal.orgdiva-portal.org. For instance, water molecules have been shown to play a significant role in mediating PCET between cysteine and tyrosine residues in proteins by bridging the side chains and facilitating both proton and electron transfer pathways nih.govnih.gov.

In the context of this compound, the oxidation of its thiol groups to form a disulfide bond likely proceeds via a PCET mechanism. Understanding the details of this mechanism would involve studying the dependence of the electrochemical reaction rate on pH and solvent conditions. The interplay between proton availability and electron transfer kinetics is fundamental to the redox chemistry of this compound.

Chromatographic and Separation Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in various samples, particularly when it is present in complex mixtures with other amino acids, peptides, or biological matrices researchgate.netmdpi.com.

Amino Acid Analysis for Thiol and Disulfide Content in Proteins

Amino acid analysis is a fundamental technique used to determine the amino acid composition of proteins usp.orgresearchgate.net. For proteins containing cysteine residues, specialized approaches are necessary to accurately quantify the total cysteine content, including both free thiol groups and those involved in disulfide bonds (as cystine residues). While this compound is a dipeptide, the analytical principles for determining thiol and disulfide content are relevant as it contains two cysteine residues capable of forming a disulfide bond upon oxidation.

Methods for determining thiol and disulfide content in proteins often involve distinct steps usp.orgnih.govdoi.orgcerealsgrains.org. To measure total cysteine (cysteine plus cystine), disulfide bonds are typically reduced to convert cystine residues back to cysteine thiols nih.govnih.govusp.orgcerealsgrains.org. Common reducing agents include sodium sulfite (B76179) cerealsgrains.org or tris-(2-carboxyethyl)-phosphine hydrochloride (TCEP) nih.govnih.gov. Following reduction, the free thiol groups can be quantified or stabilized through derivatization to prevent re-oxidation usp.orgresearchgate.netnih.gov. Various reagents, such as Ellman's reagent (DTNB) or iodoacetamide, are used for derivatization usp.orgnih.govcerealsgrains.org.

After reduction and optional derivatization, the sample is typically subjected to hydrolysis (for protein analysis) to break peptide bonds, releasing individual amino acids usp.orgresearchgate.net. The resulting amino acid mixture is then separated and quantified using techniques like ion-exchange chromatography with postcolumn derivatization and detection (e.g., using OPA) usp.org.

For analyzing this compound, which is a dipeptide, complete hydrolysis might not be necessary if the goal is to analyze the intact dipeptide or its oxidized form (with an intramolecular disulfide). However, if the objective is to determine the total cysteine residues present in a sample that might contain this compound and other cysteine-containing peptides or proteins, reduction followed by derivatization and analysis (e.g., by HPLC) would be appropriate nih.govnih.gov. Methods for the simultaneous determination of multiple aminothiols, including cysteine and cysteinylglycine, in biological samples using HPLC with fluorescence detection after pre-column derivatization have been developed nih.govnih.gov. These methods often involve a reduction step to measure total thiols (including those from disulfides).

Q & A

Q. How can interdisciplinary teams collaborate effectively on this compound research spanning chemistry and biology?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.